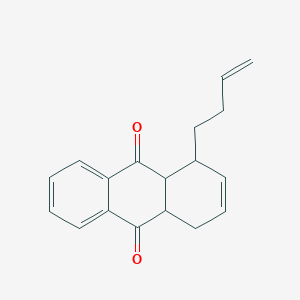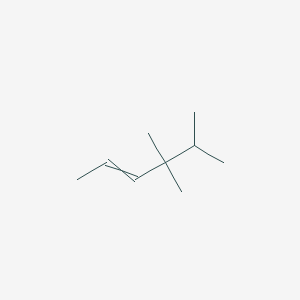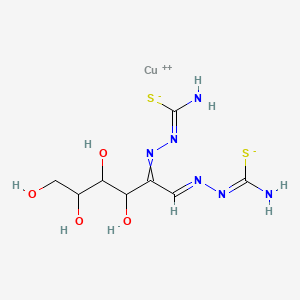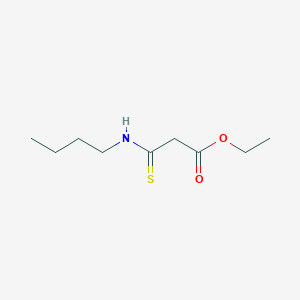![molecular formula C16H22O B14634438 {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene CAS No. 57075-06-6](/img/structure/B14634438.png)
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene is a chemical compound with a complex structure that includes a benzene ring and a cyclohexene ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene typically involves the reaction of 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol with benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydration of turpentine in a sulfuric acid solution, followed by the dehydration of the resulting terpene diol to produce crude terpineol. This intermediate is then subjected to further fractionation and refining to obtain the final product .
化学反応の分析
Types of Reactions
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene has a wide range of applications in scientific research:
作用機序
The mechanism of action of {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell death . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
類似化合物との比較
Similar Compounds
α-Terpinyl acetate: This compound has a similar structure but includes an acetate group instead of a benzene ring.
Terpineol: A closely related compound with similar chemical properties and applications.
β-Atlantol: Another compound with a similar cyclohexene structure but different functional groups.
Uniqueness
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene is unique due to its combination of a benzene ring and a cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
特性
CAS番号 |
57075-06-6 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxybenzene |
InChI |
InChI=1S/C16H22O/c1-13-9-11-14(12-10-13)16(2,3)17-15-7-5-4-6-8-15/h4-9,14H,10-12H2,1-3H3 |
InChIキー |
HSACHWTUZWVSFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(C)(C)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)

![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)

![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)



